molecular formula C10H11NO5S2 B2654955 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 338391-87-0

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid

Cat. No.: B2654955
CAS No.: 338391-87-0
M. Wt: 289.32
InChI Key: FSSDNBUEVLZJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H11NO5S2 It is characterized by the presence of a thiophene ring, a methoxycarbonyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the carbamoyl group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.

    Formation of the sulfanylacetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols, amines, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[({[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-[({[2-(Methoxycarbonyl)pyridyl]carbamoyl}methyl)sulfanyl]acetic acid: Similar structure but with a pyridyl ring instead of a thiophene ring.

Uniqueness

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S2/c1-16-10(15)9-6(2-3-18-9)11-7(12)4-17-5-8(13)14/h2-3H,4-5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSDNBUEVLZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.